molecular formula C21H20N4O B5452769 4-{1-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole

4-{1-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole

Cat. No.: B5452769
M. Wt: 344.4 g/mol
InChI Key: RVECSXDZPBQLNS-UHFFFAOYSA-N
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Description

The compound “4-{1-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole” is a complex organic molecule that contains several functional groups including a methoxyphenyl group, an imidazole ring, and a pyrazole ring . These functional groups are common in many biologically active compounds and drugs .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization . The exact method would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the methoxy group might undergo demethylation, while the imidazole and pyrazole rings might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to specific proteins or enzymes and altering their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological effects. As with any chemical, it should be handled with care to avoid exposure .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity and potential uses as a drug . This could involve in vitro and in vivo testing, as well as studies to determine its mechanism of action .

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-16(17-14-23-25(15-17)18-8-4-3-5-9-18)24-13-12-22-21(24)19-10-6-7-11-20(19)26-2/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVECSXDZPBQLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2=CC=CC=C2)N3C=CN=C3C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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